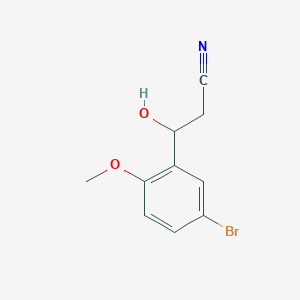
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two nitrogen atoms in adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-pyrazole with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted pyrazoles. These products can further undergo additional transformations to yield more complex molecules .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the construction of more complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-tert-butyl-1H-pyrazole: Similar in structure but lacks the carbamate group.
tert-Butyl 2-(4-amino-1H-pyrazol-1-yl)ethylcarbamate: Similar but with a different substitution pattern on the pyrazole ring.
Uniqueness
Tert-butyl 2-(3-amino-1H-pyrazol-1-yl)ethylcarbamate is unique due to the presence of both the amino and carbamate functional groups, which confer distinct reactivity and potential for diverse applications. The combination of these groups allows for versatile chemical transformations and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H18N4O2 |
|---|---|
Peso molecular |
226.28 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)16-9(15)12-5-7-14-6-4-8(11)13-14/h4,6H,5,7H2,1-3H3,(H2,11,13)(H,12,15) |
Clave InChI |
YIFDQSMPCFKMPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCN1C=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



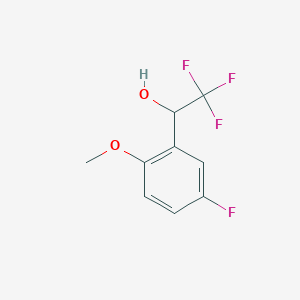
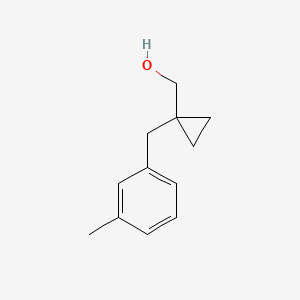

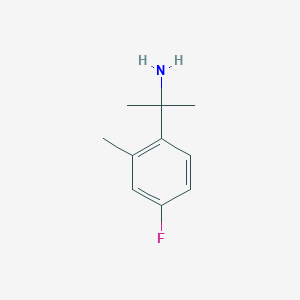

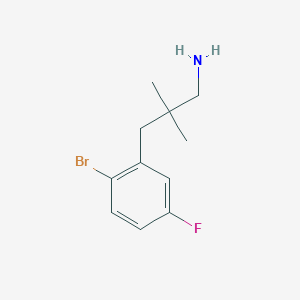
![1-(1,8-Diazaspiro[4.5]decan-1-yl)ethan-1-one](/img/structure/B13598265.png)

